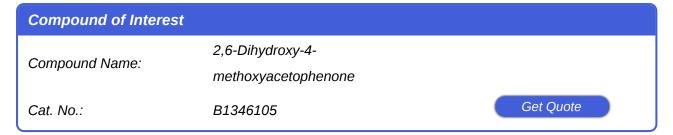


Spectroscopic Profile of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dihydroxy-4-methoxyacetophenone**, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, natural product chemistry, and drug discovery.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a phenolic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dihydroxy-4-methoxyacetophenone**.



Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: Detailed experimental ¹H and ¹³C NMR data with peak assignments for **2,6-Dihydroxy-4-methoxyacetophenone** are not readily available in the public domain. The data presented here will be updated as it becomes available from peer-reviewed literature.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	Data not available

Note: While the existence of IR spectra is noted in spectral databases, detailed experimental data with peak assignments for **2,6-Dihydroxy-4-methoxyacetophenone** is not currently published in accessible literature.

Table 3: Mass Spectrometry (MS) Data[1]

Technique	Ionization Mode	Key m/z Values
GC-MS	El	182 (M+), 167
MS/MS	ESI (-)	181 ([M-H] ⁻), 166, 138, 123



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetophenone derivatives. The specific parameters may vary depending on the instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to approximately 12-15 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 200-220 ppm.
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.



• Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- · Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

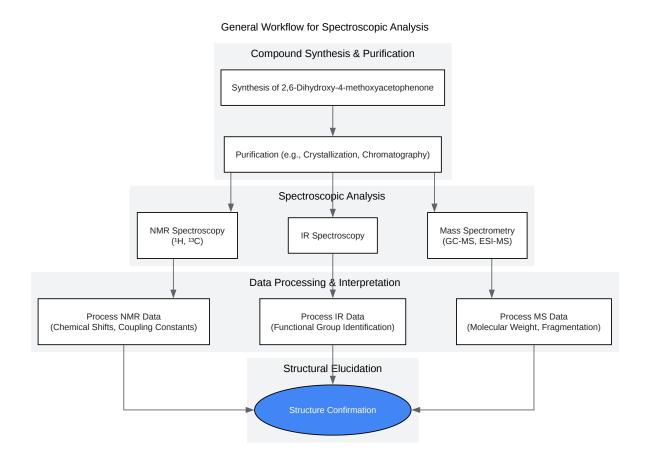
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds or a direct infusion probe with an electrospray ionization (ESI) source for less volatile or thermally labile compounds.
- Instrumentation: Employ a mass spectrometer capable of providing the desired mass accuracy and fragmentation information (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition:
 - GC-MS (Electron Ionization EI): Acquire mass spectra over a suitable mass range (e.g., m/z 40-500) as the compound elutes from the GC column.



 ESI-MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in either positive or negative ion mode. For MS/MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic organic compound like **2,6-Dihydroxy-4-methoxyacetophenone**.





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Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

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